molecular formula C17H18N2O2 B12497148 2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide

2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide

Cat. No.: B12497148
M. Wt: 282.34 g/mol
InChI Key: HABXJBIIGCMGGR-UHFFFAOYSA-N
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Description

2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide is an organic compound with the molecular formula C17H20N2O2 It is known for its unique structure, which includes an imine group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide typically involves the reaction of 4-aminophenol with 2-ethylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenoxyacetamide moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure with a hydroxy group instead of an ethyl group.

    2-(4-{[(2-ethylphenyl)amino]methyl}phenoxy)acetamide: Similar structure but with an amino group instead of an imine group.

Uniqueness

2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide is unique due to its specific combination of an imine group and a phenoxyacetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[4-[(2-ethylphenyl)iminomethyl]phenoxy]acetamide

InChI

InChI=1S/C17H18N2O2/c1-2-14-5-3-4-6-16(14)19-11-13-7-9-15(10-8-13)21-12-17(18)20/h3-11H,2,12H2,1H3,(H2,18,20)

InChI Key

HABXJBIIGCMGGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=CC2=CC=C(C=C2)OCC(=O)N

Origin of Product

United States

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